molecular formula C17H19N3O2S B14144543 1-(2-methylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 793712-27-3

1-(2-methylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B14144543
CAS No.: 793712-27-3
M. Wt: 329.4 g/mol
InChI Key: JXAFZUKABPKUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a thiazole ring, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.

    Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be attached through an acylation reaction using 2-methylbenzoyl chloride and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
  • 1-(2-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
  • 1-(2-methylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxylate

Uniqueness

1-(2-methylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of the methylbenzoyl group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with enhanced activity or selectivity.

Properties

CAS No.

793712-27-3

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

1-(2-methylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H19N3O2S/c1-12-4-2-3-5-14(12)16(22)20-9-6-13(7-10-20)15(21)19-17-18-8-11-23-17/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,18,19,21)

InChI Key

JXAFZUKABPKUSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3

solubility

46.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.